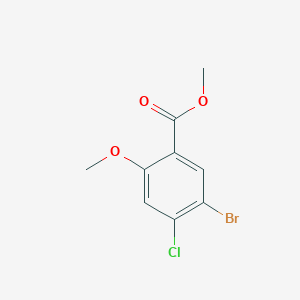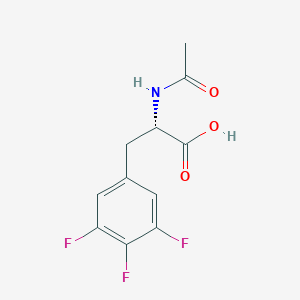
N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine: is a fluorinated amino acid derivative with the molecular formula C11H10F3NO3 and a molecular weight of 261.2 g/mol . This compound is notable for its unique trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine typically involves the acetylation of 3,4,5-trifluoro-L-phenylalanine. The process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted under mild conditions to prevent the decomposition of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, although it is generally resistant to oxidation.
Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Strong nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential role in protein engineering and the development of novel biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.
Mecanismo De Acción
The mechanism of action of N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trifluoro-L-phenylalanine: Lacks the acetyl group but shares the trifluoromethyl group, making it a useful comparison for studying the effects of acetylation.
N-Acetyl-L-phenylalanine: Contains the acetyl group but lacks the trifluoromethyl group, providing insights into the role of fluorination.
Uniqueness
N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine is unique due to the combination of the acetyl and trifluoromethyl groups. This dual modification imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
324028-18-4 |
|---|---|
Fórmula molecular |
C11H10F3NO3 |
Peso molecular |
261.2 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-3-(3,4,5-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C11H10F3NO3/c1-5(16)15-9(11(17)18)4-6-2-7(12)10(14)8(13)3-6/h2-3,9H,4H2,1H3,(H,15,16)(H,17,18)/t9-/m0/s1 |
Clave InChI |
MJBCGFLRYSZAPQ-VIFPVBQESA-N |
SMILES |
CC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O |
SMILES isomérico |
CC(=O)N[C@@H](CC1=CC(=C(C(=C1)F)F)F)C(=O)O |
SMILES canónico |
CC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O |
Secuencia |
X |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-7-fluorobenzo[d]thiazol-2-amine](/img/structure/B1604421.png)

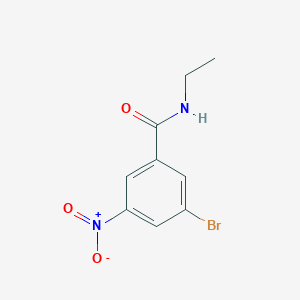


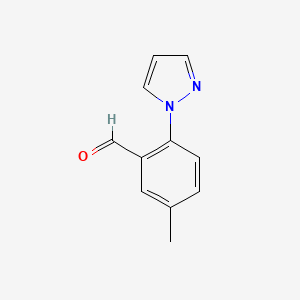

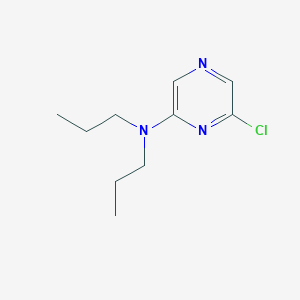
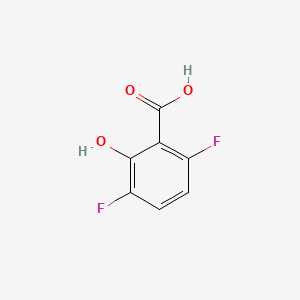
![Ethyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B1604438.png)



